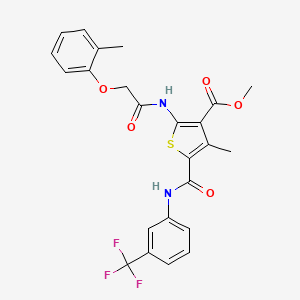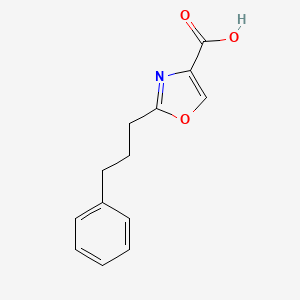
2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid: is a carboxylic acid compound with the chemical formula C12H11NO3. It belongs to the class of phenylpropanoids. At room temperature, it appears as a white, crystalline solid with a sweet, floral scent .
准备方法
a. Synthesis: The synthetic route for this compound involves the cyclization of a phenylpropanoic acid derivative. One common method is the cyclization of 3-phenylpropyl acrylate under acidic conditions. The reaction proceeds through an intramolecular esterification to form the oxazole ring. The overall process can be summarized as follows:
3-Phenylpropyl acrylateAcidic conditions2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid
b. Industrial Production: Industrial-scale production methods may involve variations of the synthetic route mentioned above. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective production.
化学反应分析
a. Reactivity:
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic carbon (adjacent to the phenyl ring). Oxidizing agents like potassium permanganate or chromic acid can convert the benzylic carbon to a carboxylic acid group.
Reduction: Reduction of the carbonyl group in the carboxylic acid moiety can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Cyclization: As mentioned earlier, cyclization reactions lead to the formation of the oxazole ring.
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Thionyl chloride (SOCl), acyl chlorides (RCOCl)
Cyclization: Acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid)
c. Major Products: The major product of cyclization is 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid itself.
科学研究应用
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory, antimicrobial).
Industry: Flavoring agents, preservatives, and additives.
作用机制
The exact mechanism of action depends on the specific context (e.g., therapeutic use). It likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate specific molecular targets.
相似化合物的比较
While there are related compounds in the phenylpropanoid family, the unique combination of the oxazole ring and the phenylpropyl side chain sets 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid apart.
Similar compounds include:
Phenylpropanoic acid: The parent compound without the oxazole ring.
Phenylacetic acid: A structurally related compound with a shorter side chain.
Cinnamic acid: Another phenylpropanoid with a double bond in the side chain.
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-(3-phenylpropyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c15-13(16)11-9-17-12(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) |
InChI 键 |
CWYKJXODWHPLEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=NC(=CO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


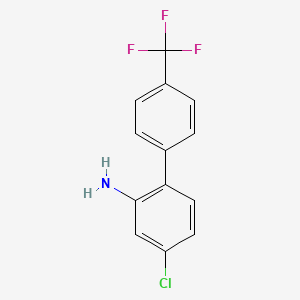
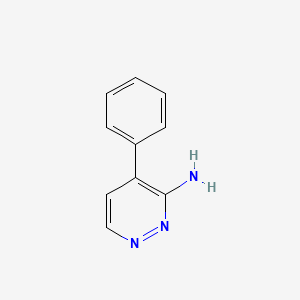

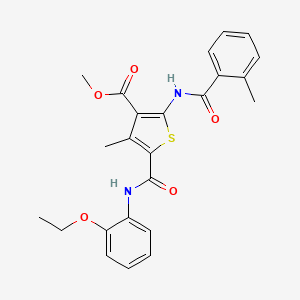
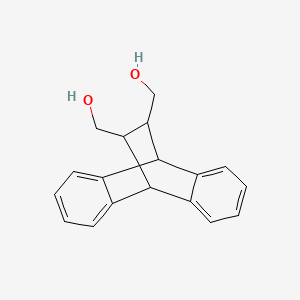
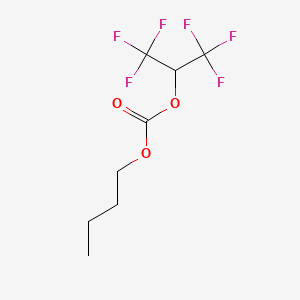



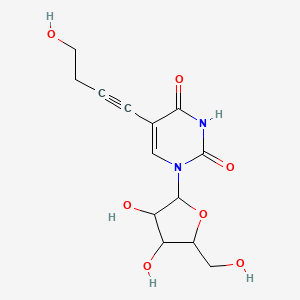

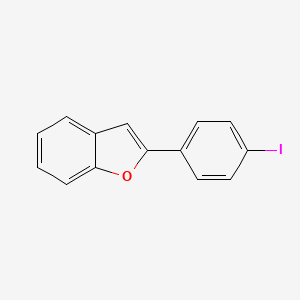
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
